2-Ethyl-3-methylbutanoic acid
Overview
Description
2-Ethyl-3-methylbutanoic acid is an organic compound with the molecular formula C7H14O212. It belongs to the class of organic compounds known as methyl-branched fatty acids3. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Ethyl-3-methylbutanoic acid. However, it’s worth noting that similar compounds, such as 3-Methylbutanoic acid, can be synthesized from α-keto isocaproate4.Molecular Structure Analysis
The molecular structure of 2-Ethyl-3-methylbutanoic acid consists of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms12. The InChI code for this compound is InChI=1S/C7H14O2/c1-4-6 (5 (2)3)7 (8)9/h5-6H,4H2,1-3H3, (H,8,9)
2.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Ethyl-3-methylbutanoic acid are not readily available. However, as a carboxylic acid, it can participate in typical acid-base reactions, esterification, and decarboxylation.Physical And Chemical Properties Analysis
2-Ethyl-3-methylbutanoic acid has a molecular weight of 130.18 g/mol2. It has a density of 0.9±0.1 g/cm³, a boiling point of 210.9±8.0 °C at 760 mmHg, and a flash point of 94.5±9.8 °C1. It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds1.Scientific Research Applications
Chemical Synthesis and Analysis One significant application of compounds related to 2-Ethyl-3-methylbutanoic acid is in chemical synthesis and analysis. For example, the study by Akeboshi et al. (1998) describes a new approach to synthesizing a compound related to a synthetic intermediate of the side chain of furaquinocin D, showcasing the chemical synthesis capabilities of compounds with similar structures (Akeboshi, Ohtsuka, Sugai, & Ohta, 1998).
Food Science and Flavor Analysis In the realm of food science, these compounds are extensively studied for their impact on the aroma and flavor of various food products. Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, highlighting the role of similar esters in the sensory profile of alcoholic beverages (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Agricultural Chemistry The synthesis and application of related compounds also extend to agricultural chemistry, as demonstrated by Ragoussis et al. (2007), who reported on the synthesis of (+/-)-4-Methyloctanoic acid, a pheromone for the control of rhinoceros beetles, indicating potential pest management applications (Ragoussis, Giannikopoulos, Skoka, & Grivas, 2007).
Materials Science Furthermore, Tsuji and Hayakawa (2014) explored the hetero-stereocomplex formation between substituted poly(lactic acid)s with linear and branched side chains, demonstrating the importance of these compounds in developing biodegradable materials with varied physical properties (Tsuji & Hayakawa, 2014).
Safety And Hazards
Specific safety and hazard information for 2-Ethyl-3-methylbutanoic acid is not readily available. However, it’s important to handle all chemicals with care, using personal protective equipment and ensuring adequate ventilation5.
Future Directions
The future directions of 2-Ethyl-3-methylbutanoic acid are not explicitly stated in the available resources. However, as an organic compound, it may have potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and databases.
properties
IUPAC Name |
2-ethyl-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(5(2)3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCPTWKSNPIJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449494 | |
Record name | 2-ETHYL-3-METHYLBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-methylbutanoic acid | |
CAS RN |
32444-32-9 | |
Record name | 2-ETHYL-3-METHYLBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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